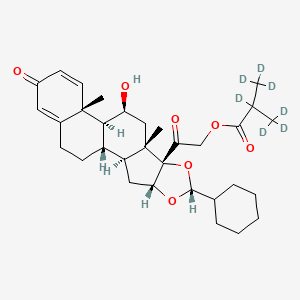

环索奈德-d7

描述

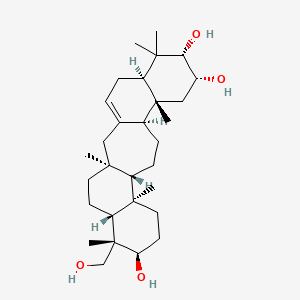

Ciclesonide-d7 is a deuterated derivative of Ciclesonide . It is a glucocorticoid used to treat obstructive airway diseases . The chemical name of Ciclesonide-d7 is 2-((6aR,6bS,7S,8aS,8bS,10R,11aR,12aS,12bS)-10-Cyclohexyl-7-hydroxy-6a,8a-dimethyl-4-oxo-1,2,4,6a,6b,7,8,8a,11a,12,12a,12b-dodecahydro-8bH-naphtho [2’,1’:4,5]indeno [1,2-d] [1,3]dioxol-8b-yl)-2-oxoethyl 2-(methyl-d3)propanoate-2,3,3,3-d4 .

Molecular Structure Analysis

The molecular formula of Ciclesonide-d7 is C32H37D7O7 . The structure includes a cyclohexyl group, a hydroxy group, and several methyl groups . The molecule has 9 defined stereocentres .

Physical And Chemical Properties Analysis

Ciclesonide-d7 is a white to pale yellow crystalline solid . Its molecular weight is 547.73 . The lung deposition of ciclesonide delivered by HFA-MDI was high (52%), and the oropharyngeal deposition of the drug was significantly lower than that of budesonide and fluticasone propionate .

科学研究应用

Asthma Treatment

Ciclesonide is an FDA-approved glucocorticoid used to treat asthma. It has been formulated as an aerosol solution in a metered-dose inhaler with hydrofluoralkane, which characterizes a high deposition rate over 50%. Clinical trials show that ciclesonide is effective in asthma control in a wide range of doses from 40 to 1280 μg/day in a dose-dependent manner .

Allergic Rhinitis Management

Besides asthma, ciclesonide is also used to manage allergic rhinitis. Its anti-inflammatory properties help reduce the symptoms associated with this condition .

Anticancer Potential

Recent studies have focused on investigating the effect of ciclesonide on breast cancer and cancer stem cells (CSCs), aiming to determine its underlying mechanism. Although it is primarily known for its use in treating respiratory conditions, its potential anticancer and anti-CSC effects are being explored .

Lung Cancer Inhibition

Similar to its potential use in breast cancer, ciclesonide has been studied for its inhibitory effect on lung cancer and CSCs. The research is directed towards understanding the mechanism behind these effects .

作用机制

Target of Action

Ciclesonide-d7, like its parent compound Ciclesonide, primarily targets the glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation. The active metabolite of Ciclesonide, desisobutyryl-ciclesonide (des-CIC), has an affinity for the glucocorticoid receptor that is 120 times higher than the parent compound .

Mode of Action

Ciclesonide-d7 is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, des-CIC, following administration . This metabolite interacts with its targets, the glucocorticoid receptors, resulting in anti-inflammatory activity. The interaction of des-CIC with these receptors inhibits the accumulation of polymorphonuclear leukocytes and macrophages and reduces the release of vasoactive kinins .

Biochemical Pathways

The parent compound, Ciclesonide, is converted by intracellular airway esterases to its active metabolite, des-CIC . This activation process occurs in several human target organ systems . Further esterification of des-CIC to des-CIC oleate, mainly, has also been observed . The formation of des-CIC fatty acid conjugates increases over time, with des-CIC-oleate being the main metabolite .

Pharmacokinetics

Ciclesonide-d7, like Ciclesonide, is characterized by low oral bioavailability, rapid clearance, and high protein binding . These properties reduce pharmacologically relevant systemic exposure. The active metabolite, des-CIC, is maintained at intracellular concentrations for up to 24 hours . The intracellular concentration of Ciclesonide decreases over time, whereas the concentration of des-CIC remains relatively stable .

Result of Action

The interaction of des-CIC with glucocorticoid receptors results in anti-inflammatory activity . This leads to the symptomatic relief of nasal symptoms associated with seasonal and perennial allergic rhinitis in adults and adolescents . It also aids in the management of asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action of Ciclesonide-d7 is influenced by the environment within the human body. The activation of Ciclesonide to des-CIC occurs in the upper and lower airways . The reversible formation of des-CIC fatty acid conjugates may prolong the anti-inflammatory activity of des-CIC and may allow for once-daily dosing . The uptake of Ciclesonide into human alveolar type II epithelial cells (A549) was found to be more efficient than that of the less lipophilic fluticasone propionate .

未来方向

The Food and Drug Administration (FDA) has provided guidance on the use of Ciclesonide for the treatment of symptomatic COVID-19 infection . This suggests that future studies of inhaled steroids like Ciclesonide-d7 are needed to explore their efficacy in patients with a high risk for disease progression and in reducing the incidence of long-term COVID-19 symptoms or postacute sequelae of SARS-CoV-2 .

属性

IUPAC Name |

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i1D3,2D3,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKZNWIVRBCLON-BLMCDVGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673116 | |

| Record name | 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ciclesonide-d7 | |

CAS RN |

1225382-70-6 | |

| Record name | 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

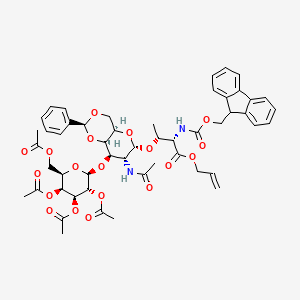

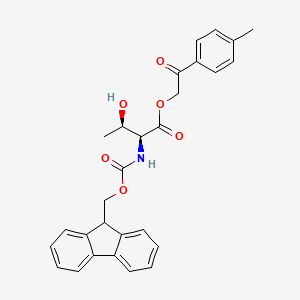

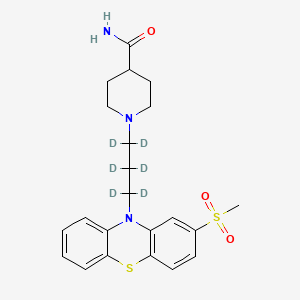

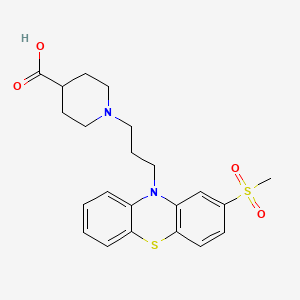

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)

![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)